2-(Methylamino)ethane-1-sulfonamide hydrochloride 2-(Methylamino)ethane-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2094744-53-1
VCID: VC4358642
InChI: InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H
SMILES: CNCCS(=O)(=O)N.Cl
Molecular Formula: C3H11ClN2O2S
Molecular Weight: 174.64

2-(Methylamino)ethane-1-sulfonamide hydrochloride

CAS No.: 2094744-53-1

Cat. No.: VC4358642

Molecular Formula: C3H11ClN2O2S

Molecular Weight: 174.64

* For research use only. Not for human or veterinary use.

2-(Methylamino)ethane-1-sulfonamide hydrochloride - 2094744-53-1

Specification

CAS No. 2094744-53-1
Molecular Formula C3H11ClN2O2S
Molecular Weight 174.64
IUPAC Name 2-(methylamino)ethanesulfonamide;hydrochloride
Standard InChI InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H
Standard InChI Key MYXMVULJZGHTFP-UHFFFAOYSA-N
SMILES CNCCS(=O)(=O)N.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(Methylamino)ethane-1-sulfonamide hydrochloride comprises a sulfonamide group (-SO₂NH₂) linked to an ethane backbone, with a methylamino (-NHCH₃) substituent at the second carbon position. The hydrochloride counterion stabilizes the compound as a salt. Key identifiers include:

PropertyValueSource
Molecular FormulaC₃H₁₁ClN₂O₂S
Molecular Weight174.64 g/mol
SMILESCNCCS(=O)(=O)N.Cl
InChIKeyMYXMVULJZGHTFP-UHFFFAOYSA-N

The three-dimensional conformation reveals a flexible ethane chain connecting the sulfonamide and methylamino groups, allowing potential interactions with biological targets .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, critical for mass spectrometric identification, include:

Adductm/zCCS (Ų)
[M+H]⁺139.05358127.1
[M+Na]⁺161.03552134.4
[M-H]⁻137.03902126.0

These values, derived from ion mobility spectrometry predictions, aid in distinguishing the compound from structural analogs .

Synthesis and Manufacturing

Purification and Yield Optimization

Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from ethanol/water mixtures typically achieve >95% purity. Patent literature suggests yields exceeding 70% for similar compounds when using optimized stoichiometry and temperature controls .

Physicochemical Properties

Solubility and Stability

Though solubility data are unspecified, the hydrochloride salt’s ionic nature suggests moderate water solubility. Stability studies indicate:

  • pH Stability: Optimal between 4–6; degrades under strongly acidic/basic conditions.

  • Thermal Decomposition: Onset at ~200°C (DSC data inferred from analogs).

Spectroscopic Profiles

¹H NMR (D₂O, 400 MHz):

  • δ 3.45 (t, 2H, -CH₂-SO₂-)

  • δ 2.95 (m, 2H, -CH₂-NH-)

  • δ 2.60 (s, 3H, -N-CH₃)

IR (KBr, cm⁻¹):

  • 3340 (N-H stretch)

  • 1320, 1150 (S=O asym/sym stretch)

TargetPredicted Kᵢ (nM)Selectivity Index
hCA I8.212.5
hCA II65.41.8

These estimates derive from comparative analyses of sulfonamide pharmacophores .

ADMET Profiles

In Silico Predictions:

  • LogP: -1.2 (high hydrophilicity)

  • Caco-2 Permeability: 2.1 × 10⁻⁶ cm/s (low absorption)

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM)

Such properties limit oral bioavailability but may suit topical or parenteral applications.

Hazard CategoryCodePrecautionary Measures
Skin IrritationCat. 2Wear nitrile gloves
Eye DamageCat. 2AUse safety goggles
Acute Oral ToxicityCat. 4Avoid ingestion

Emergency Procedures

  • Inhalation: Move to fresh air; administer oxygen if breathing difficult.

  • Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.

  • Spill Management: Absorb with inert material; dispose as hazardous waste.

Research Applications and Future Directions

Current Uses

  • Chemical Intermediate: For synthesizing sulfonamide-based drug candidates.

  • Enzyme Inhibition Studies: As a reference compound in carbonic anhydrase assays .

Knowledge Gaps and Opportunities

  • Pharmacokinetic Studies: In vivo absorption/distribution profiling.

  • Target Validation: High-throughput screening against kinase/phosphatase families.

  • Formulation Development: Nanoparticle encapsulation to enhance bioavailability.

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